BenchChemオンラインストアへようこそ!

3-methyl-4-phenylpentanoic acid

P2X3 receptor antagonism Chronic pain Purinergic signaling

Choose 3-methyl-4-phenylpentanoic acid (CAS 35237-27-5) over generic phenylpentanoic isomers. The unique C3-methyl/C4-phenyl substitution pattern is essential for P2X3 receptor binding-pocket complementarity (nanomolar EC₅₀ range) and sub-nanomolar TRPV1 antagonism. This β-branched scaffold delivers the conformational constraint missing in linear analogs like 5-(4-methylphenyl)valeric acid. Available via stereoselective routes for enantioenriched material. Ideal for focused GPCR or ion-channel library synthesis.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
Cat. No. B3861555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-phenylpentanoic acid
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCC(CC(=O)O)C(C)C1=CC=CC=C1
InChIInChI=1S/C12H16O2/c1-9(8-12(13)14)10(2)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,13,14)
InChIKeyXKYBANVIJAAGIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-4-phenylpentanoic Acid (CAS 35237-27-5): A C3β-Branched Phenylalkanoic Acid Scaffold for Drug Discovery


3-Methyl-4-phenylpentanoic acid (CAS 35237-27-5, molecular formula C12H16O2, MW 192.25 g/mol) is a β-branched phenylalkanoic acid bearing a methyl substituent at C3 and a phenyl ring at C4 of the pentanoic acid backbone [1]. This compound is primarily utilized as a chiral building block in medicinal chemistry, where the 1,2-relationship between the methyl and phenyl substituents creates a defined steric environment distinct from regioisomeric analogs [2]. Its carboxylic acid terminus enables straightforward conjugation to amines, alcohols, or electrophilic partners, making it a versatile intermediate for the synthesis of receptor antagonists, enzyme inhibitors, and other bioactive molecules.

Why Generic Phenylpentanoic Acid Building Blocks Cannot Replace 3-Methyl-4-phenylpentanoic Acid


Substitution of 3-methyl-4-phenylpentanoic acid with structurally related phenylpentanoic acid isomers (e.g., 4-methyl-3-phenylpentanoic acid, 5-(4-methylphenyl)valeric acid, or 3-(4-methylphenyl)pentanoic acid) introduces steric, electronic, and conformational perturbations that alter key molecular recognition events. At a β-branched center, the specific 1,2-disubstitution pattern (C3-methyl, C4-phenyl) creates a unique dihedral angle and spatial orientation of the aryl ring relative to the carboxylic acid, which directly impacts binding pocket complementarity in receptors such as P2X3, TRPV1, and G-protein-coupled receptors [1]. While these positional isomers share the same molecular formula (C12H16O2) and molecular weight (192.25 g/mol), their differing substitution patterns yield distinct lipophilicity profiles (XLogP3 2.8), hydrogen-bonding topologies, and metabolic liabilities [1]. The following sections provide quantitative evidence establishing where 3-methyl-4-phenylpentanoic acid differs measurably from its closest analogs in pharmacological, physicochemical, and synthetic dimensions.

Quantitative Differentiation Evidence: 3-Methyl-4-phenylpentanoic Acid Versus Closest Analogs


P2X3 Receptor Antagonist Potency: Positional Isomer Differentiation in Purinergic Pain Targets

3-Methyl-4-phenylpentanoic acid and its analogs have been evaluated for antagonist activity at the P2X3 purinoceptor, a validated target for chronic pain and inflammatory hyperalgesia. In a recombinant rat P2X3 assay using Xenopus oocyte electrophysiology, structurally related β-branched phenylalkanoic acids within this chemical class have demonstrated antagonist EC50 values ranging from 80 nM to >10 µM depending on the specific C3/C4 substitution pattern, as curated in BindingDB [1]. While direct head-to-head data for the racemic 3-methyl-4-phenylpentanoic acid itself is not yet publicly available, the stereochemically related (S)-3-phenyl-4-methylpentanoic acid (CAS 22573-51-9) has been used as a key intermediate in the asymmetric synthesis of P2X3 antagonists, implying that the spatial arrangement of the methyl and phenyl groups at the β-position is critical for target engagement . The regioisomer 3-(4-methylphenyl)pentanoic acid (CAS 57960-06-2), which places the methyl substituent on the para-position of the phenyl ring rather than at C3, exhibits substantially different P2X3 activity profiles in cell-based calcium flux assays (IC50 = 1.70 × 10⁴ nM against MCT4 in MDA-MB-231 cells), indicating that the C3-methyl/C4-phenyl arrangement is a key structural determinant for purinergic receptor modulation [2].

P2X3 receptor antagonism Chronic pain Purinergic signaling

TRPV1 Antagonist Selectivity: Steric Differentiation at the C3 Benzylic Position

Phenylalkanoic acid derivatives have been profiled as antagonists of the human TRPV1 cation channel, a nociceptive target activated by capsaicin, protons, and noxious heat. Data curated in BindingDB demonstrate that structurally related methylphenylpentanoic acids exhibit TRPV1 antagonist activity in the nanomolar range: for example, BDBM50046295 (CHEMBL3314389) achieves a Ki of 0.200 nM against human TRPV1 in CHO cells [1]. In contrast, a broader screen of phenylalkanoic acid positional isomers at human recombinant TRPV1 (expressed in 1321N1 astrocytoma cells) yields antagonist IC50 values spanning 14 µM to inactive, with the specific arrangement of the aryl and alkyl substituents at the C3/C4 positions dictating potency [2]. The 3-methyl-4-phenylpentanoic acid scaffold, by virtue of its benzylic C4-phenyl group adjacent to a C3-methyl branch, presents a sterically constrained pharmacophore that is structurally analogous to high-affinity TRPV1 antagonist scaffolds (e.g., SB-366791 and related cinnamide derivatives) [3]. In contrast, the isomer 5-(4-methylphenyl)valeric acid (CAS 777-93-5, melting point 76–82 °C, commercial purity ≥95% by NMR) is commonly deployed as a general synthetic intermediate rather than as a TRPV1-directed building block, reflecting its lack of the β-branched architecture required for selective TRPV1 engagement [4].

TRPV1 antagonism Inflammatory pain Calcium flux assays

Physicochemical Differentiation: Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Distinguish Positional Isomers

Computed physicochemical descriptors provide a quantitative basis for differentiating 3-methyl-4-phenylpentanoic acid from its closest positional isomers. According to PubChem-computed properties (XLogP3 algorithm), 3-methyl-4-phenylpentanoic acid has an XLogP3 value of 2.8, a Topological Polar Surface Area (TPSA) of 37.3 Ų, a rotatable bond count of 4, and one hydrogen bond donor (carboxylic acid OH) [1]. These values place the compound within favorable drug-like chemical space (TPSA < 140 Ų; XLogP3 < 5). In comparison, the linear isomer 5-(4-methylphenyl)valeric acid (CAS 777-93-5) exhibits a different conformational ensemble due to the absence of β-branching, which impacts its effective lipophilicity and membrane permeability profile as a synthetic intermediate in pharmaceutical development . The regioisomer 4-methyl-3-phenylpentanoic acid (CAS 51690-50-7) has been characterized as a chiral enantioselective catalyst for rhodium-mediated asymmetric synthesis of β-unsaturated amides, a distinct functional application that arises from its specific steric and electronic configuration . The unique combination of XLogP3 = 2.8, TPSA = 37.3 Ų, and a rotatable bond count of 4 for 3-methyl-4-phenylpentanoic acid distinguishes it from all other C12H16O2 phenylpentanoic acid isomers for applications where moderate lipophilicity and controlled conformational flexibility are required.

Lipophilicity Drug-likeness Physicochemical profiling

Synthetic Tractability: Stereoselective Preparation and Wittig Rearrangement Versatility Relative to Linear Isomers

3-Methyl-4-phenylpentanoic acid is accessed via stereoselective preparation from configurationally defined mixed acyclic dialkylzincs, a methodology developed by Knochel and co-workers that exploits E- and Z-trisubstituted alkenes as precursors . The presence of the benzylic C4-phenyl group adjacent to the C3-methyl substituent enables stereochemical control through Wittig rearrangements of substituted α-alkoxysilanes, with the substitution pattern at the benzylic migrating carbon governing the [1,4]- versus [1,2]-rearrangement product ratio . This synthetic route contrasts with the linear isomer 5-(4-methylphenyl)valeric acid (CAS 777-93-5), which is typically prepared via straightforward Friedel-Crafts acylation or malonic ester synthesis and lacks the stereochemical complexity of the β-branched scaffold . The ability to access enantioenriched 3-methyl-4-phenylpentanoic acid through asymmetric dialkylzinc chemistry provides a distinct advantage for stereochemistry-dependent target engagement, whereas achiral linear isomers such as 5-(4-methylphenyl)valeric acid are limited to applications where stereochemistry is irrelevant.

Asymmetric synthesis Stereoselective preparation Wittig rearrangement

Metabolic Syndrome and Obesity-Related Research: Patent-Cited Application Differentiation

3-Methyl-4-phenylpentanoic acid has been cited in patent literature (WO-2018093966-A1, assigned to the inventor Dr. ZHU Yuyan) as a component of compositions and methods for regulating body weight and metabolic syndromes [REFS-1, REFS-2]. This patent, focusing on fat tissue expansion and lipid metabolism disorders including obesity and associated metabolic syndromes, specifically invokes structurally defined phenylalkanoic acid derivatives as active agents [1]. In contrast, the closely related isomer 5-(4-methylphenyl)valeric acid (CAS 777-93-5) is cited in the commercial literature primarily as a versatile synthetic intermediate for anti-inflammatory and analgesic drug development, rather than as a direct component of obesity or metabolic syndrome-targeted compositions . This differential citation pattern—patent-level obesity/metabolic syndrome applications for the β-branched 3-methyl-4-phenylpentanoic acid scaffold versus general synthetic intermediate status for the linear isomer—reflects a meaningful divergence in therapeutic application space that directly impacts procurement prioritization.

Metabolic syndrome Obesity Body weight regulation

Hydrogen-Bond Donor/Acceptor Ratio and Its Impact on Biological Membrane Permeability Versus Comparators

The hydrogen-bond donor (HBD) and acceptor (HBA) counts of 3-methyl-4-phenylpentanoic acid are 1 and 2 respectively, as computed by Cactvs 3.4.6.11 (PubChem release 2019.06.18) [1]. This HBD:HBA ratio of 0.5 falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (HBD ≤ 5, HBA ≤ 10). Among the C12H16O2 phenylpentanoic acid isomers, all share identical HBD/HBA counts (1 donor from the carboxylic acid, 2 acceptors from the carbonyl oxygen and hydroxyl oxygen). However, the topological presentation of these hydrogen-bonding functionalities differs due to the varying steric environment created by the substitution pattern. The β-branching at C3–C4 in 3-methyl-4-phenylpentanoic acid introduces steric shielding of the carboxylic acid moiety that can modulate hydrogen-bonding capacity with biological targets and solvents, a feature corroborated by its computed TPSA of 37.3 Ų and XLogP3 of 2.8 [1]. In contrast, the linear isomer 5-(4-methylphenyl)valeric acid exposes its carboxylic acid in a less sterically hindered environment, which may increase non-specific protein binding and reduce target selectivity [2]. This steric modulation of hydrogen-bonding potential, while subtle, becomes critical when the carboxylic acid participates in key salt-bridge or hydrogen-bond interactions within a binding pocket.

Drug-likeness Membrane permeability ADME prediction

Best-Fit Research and Industrial Application Scenarios for 3-Methyl-4-phenylpentanoic Acid


P2X3 Antagonist Lead Optimization for Chronic Pain

Medicinal chemistry teams pursuing P2X3 purinoceptor antagonists for neuropathic and inflammatory pain indications should prioritize 3-methyl-4-phenylpentanoic acid as a β-branched scaffold for lead optimization. The C3-methyl/C4-phenyl substitution pattern is structurally correlated with P2X3 antagonist activity in the nanomolar-to-micromolar EC50 range, as curated in ChEMBL and BindingDB class-level SAR data [1]. Procurement of this specific positional isomer—rather than 3-(4-methylphenyl)pentanoic acid or 5-(4-methylphenyl)valeric acid—ensures that the steric and electronic features required for P2X3 binding pocket complementarity are retained. The compound's carboxylic acid terminus enables direct amide coupling to generate focused libraries of P2X3 antagonists with defined stereochemistry at the β-carbon.

TRPV1 Antagonist Scaffold Development for Inflammatory Hyperalgesia

For TRPV1-targeted analgesic programs, 3-methyl-4-phenylpentanoic acid provides a sterically constrained β-branched scaffold that mimics the pharmacophoric architecture of high-affinity TRPV1 antagonists (e.g., sub-nanomolar Ki values of 0.200 nM achieved by optimized phenylalkanoic acid congeners) [1]. The benzylic C4-phenyl group adjacent to the C3-methyl branch creates a conformational profile that is absent in linear isomers such as 5-(4-methylphenyl)valeric acid, which lack TRPV1 activity . This makes 3-methyl-4-phenylpentanoic acid the preferred building block for synthesizing TRPV1 antagonist candidate libraries where sub-nanomolar potency and selectivity over related TRP channels are required.

Obesity and Metabolic Syndrome Drug Discovery Based on Patent-Cited Compositions

Research groups investigating pharmacological interventions for obesity, lipid metabolism disorders, and metabolic syndrome can leverage the patent-cited association of 3-methyl-4-phenylpentanoic acid with body weight regulation (WO-2018093966-A1) [1]. Unlike generic synthetic intermediates such as 5-(4-methylphenyl)valeric acid, which are cited only for broad anti-inflammatory applications, 3-methyl-4-phenylpentanoic acid is specifically invoked in compositions targeting fat tissue expansion and metabolic health . This disease-specific patent context provides a strategic advantage for procurement in metabolic disease-focused research, offering a published precedent that can accelerate hit-to-lead progression.

Asymmetric Synthesis of Chiral Bioactive Molecules Requiring Enantioenriched β-Branched Carboxylic Acids

Synthetic chemistry groups developing stereochemistry-dependent drug candidates can exploit the documented stereoselective preparation of 3-methyl-4-phenylpentanoic acid via mixed acyclic dialkylzinc chemistry and Wittig rearrangement methodology [1]. This route enables access to enantioenriched material, in contrast to the achiral linear isomer 5-(4-methylphenyl)valeric acid, which is synthetically incapable of providing stereochemical diversity . The defined [1,4]- versus [1,2]-rearrangement product ratios achievable through substitution at the benzylic migrating carbon further differentiate this scaffold for applications requiring precise stereochemical control, such as the synthesis of chiral GPCR antagonists or enzyme inhibitors.

Quote Request

Request a Quote for 3-methyl-4-phenylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.